

Detecting Protein Succinylation: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Succinamide-CoA

Cat. No.: B15546241

[Get Quote](#)

Application Notes and Protocols for the Identification and Quantification of a Key Post-Translational Modification

Protein succinylation, the addition of a succinyl group to lysine residues, is a crucial post-translational modification (PTM) that plays a significant role in regulating protein function and cellular metabolism.^{[1][2]} This modification can alter a protein's charge, structure, and interactions, thereby impacting a wide range of biological processes, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and gene expression.^{[2][3][4]} The study of protein succinylation is critical for understanding cellular physiology and the pathology of various diseases, including metabolic disorders and cancer.^{[4][5]} This document provides detailed application notes and protocols for the primary methods used to detect and quantify protein succinylation, catering to researchers, scientists, and professionals in drug development.

Introduction to Protein Succinylation

Succinylation involves the covalent attachment of a succinyl group from succinyl-CoA to the ϵ -amino group of a lysine residue.^[1] This process can occur either enzymatically, catalyzed by succinyltransferases, or non-enzymatically.^[1] Unlike acetylation, which neutralizes the positive charge of lysine, succinylation converts it to a negative charge and introduces a larger structural moiety, potentially leading to more significant changes in protein structure and function.^{[4][6]} The removal of this modification is primarily carried out by the NAD⁺-dependent desuccinylase Sirtuin 5 (SIRT5).^[2]

Methods for Detecting Protein Succinylation

Several methods are available for the detection and analysis of protein succinylation, each with its own advantages and applications. The main approaches include antibody-based methods, mass spectrometry-based proteomics, and the use of chemical probes.

Antibody-Based Methods

Antibody-based techniques are fundamental for the initial detection and validation of protein succinylation. These methods rely on antibodies that specifically recognize succinylated lysine residues.

- a) Western Blotting: This technique is used to detect succinylated proteins in a complex mixture. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with a pan-specific anti-succinyllysine antibody.[\[7\]](#)
- b) Immunoprecipitation (IP): IP is used to enrich succinylated proteins from a cell lysate. The enriched proteins can then be identified by mass spectrometry or analyzed by Western blotting.
[\[1\]](#)

Protocol 1: Western Blot Analysis of Protein Succinylation

Objective: To detect the presence of succinylated proteins in a sample.

Materials:

- Protein samples (e.g., cell or tissue lysates)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibody: Rabbit-derived pan anti-succinyllysine antibody (e.g., PTM Biolabs, PTM-401)
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- Chemiluminescent substrate
- Imaging system

Procedure:

- Separate protein samples by 12% SDS-PAGE.[\[7\]](#)
- Transfer the separated proteins onto a PVDF membrane.[\[7\]](#)
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-succinyllysine antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle shaking.[\[7\]](#)
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Add the chemiluminescent substrate and visualize the bands using an imaging system.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) has become the gold standard for the large-scale identification and quantification of succinylation sites with high precision and sensitivity.[\[3\]](#) This approach typically involves the enrichment of succinylated peptides from a proteolytic digest of a protein mixture, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[3\]](#) [\[4\]](#)

Enrichment Strategies: Due to the low abundance of PTMs, enrichment of succinylated peptides is a critical step.[3]

- Immunoaffinity Purification: This is the most common method and uses antibodies specific to succinyl-lysine residues to capture and enrich succinylated peptides.[3][8][9] Magnetic beads conjugated with anti-succinyllysine antibodies have been shown to improve the sensitivity and specificity of enrichment.[8][9]
- Chemical Affinity-Based Approaches: These methods can also be employed to selectively isolate succinylated peptides.[3]

Protocol 2: Immunoaffinity Enrichment of Succinylated Peptides for LC-MS/MS Analysis

Objective: To enrich succinylated peptides from a complex peptide mixture for subsequent mass spectrometry analysis.

Materials:

- Protein lysate
- Urea lysis buffer (8 M urea, 100 mM NH4HCO3, pH 8.0)
- DTT and Iodoacetamide
- Trypsin
- C18 solid-phase extraction cartridges
- Anti-succinyllysine antibody-conjugated beads (e.g., PTMScan® Succinyl-Lysine Motif Kit) [10]
- NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)[11]
- Wash buffer (e.g., PTMScan® HS Wash Buffer)[8]
- Elution buffer (0.1% Trifluoroacetic Acid)[11]

- C18 ZipTips

Procedure:

- Protein Extraction and Digestion:
 - Lyse cells or tissues in urea-containing buffer.[[10](#)]
 - Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
 - Digest proteins with trypsin overnight at 37°C.
 - Purify the resulting peptides using C18 solid-phase extraction.[[10](#)]
- Immunoaffinity Enrichment:
 - Incubate the tryptic peptides with pre-washed anti-succinyllysine antibody beads overnight at 4°C with gentle agitation.[[11](#)][[12](#)]
 - Wash the beads multiple times with NETN buffer and then with water to remove non-specifically bound peptides.[[8](#)][[11](#)]
 - Elute the bound succinylated peptides with 0.1% trifluoroacetic acid.[[11](#)]
 - Desalt the eluted peptides using C18 ZipTips for LC-MS/MS analysis.[[11](#)]
- LC-MS/MS Analysis:
 - Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.[[2](#)]
 - Use a reversed-phase C18 column with a shallow gradient of acetonitrile to separate the peptides.[[2](#)][[8](#)]
 - Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[[12](#)]
- Data Analysis:

- Use software such as MaxQuant or Mascot to search the MS/MS spectra against a protein sequence database to identify succinylated peptides and their modification sites.[2][3]
- Perform quantitative analysis using label-free methods or isotopic labeling techniques like SILAC or TMT.[3]

Chemical Probes

Chemical reporters offer a powerful tool for the metabolic labeling and visualization of succinylated proteins within living cells.[13] These probes are typically cell-permeable succinate analogs containing a bioorthogonal handle, such as an alkyne or azide group.[13][14] Once inside the cell, these reporters are incorporated into proteins. The bioorthogonal handle can then be "clicked" to a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.[13]

Protocol 3: Metabolic Labeling of Succinylated Proteins with a Chemical Probe

Objective: To label and visualize succinylated proteins in cultured cells.

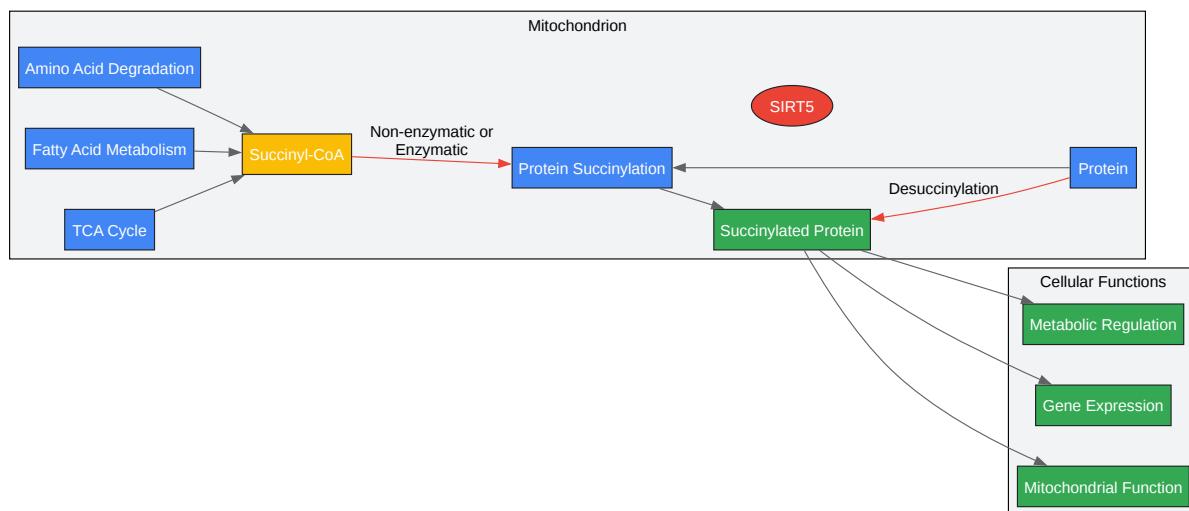
Materials:

- Cell culture medium
- Alkyne-containing succinyl substrate (chemical probe)[13]
- Cell lysis buffer
- Click chemistry reagents (e.g., azide-fluorophore)
- SDS-PAGE and Western blotting reagents
- Fluorescence microscope

Procedure:

- Metabolic Labeling:

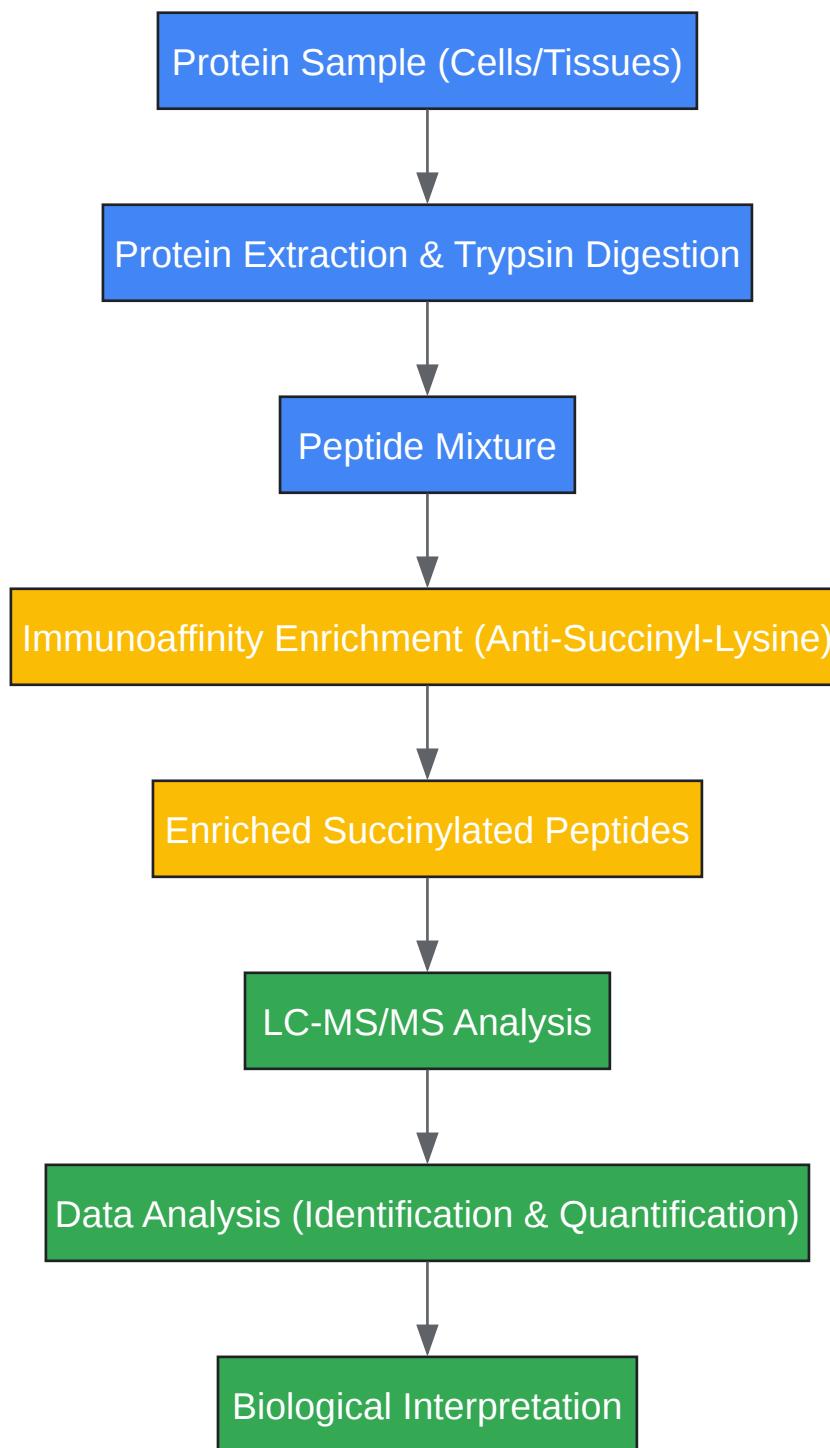
- Culture cells in a medium supplemented with the alkyne-containing succinyl probe for a specified period.
- Cell Lysis and Protein Extraction:
 - Harvest the cells and lyse them to extract total protein.
- Click Reaction:
 - Perform a click reaction by incubating the protein lysate with an azide-conjugated fluorophore to attach the fluorescent tag to the labeled proteins.[13]
- Visualization and Analysis:
 - In-gel fluorescence: Separate the labeled proteins by SDS-PAGE and visualize them using a fluorescence scanner.
 - Fluorescence microscopy: Fix and permeabilize the labeled cells, perform the click reaction *in situ*, and visualize the subcellular localization of succinylated proteins using a fluorescence microscope.[13]
 - Enrichment and Proteomic Analysis: Use an azide-biotin tag in the click reaction to enrich the labeled proteins for subsequent identification by mass spectrometry.[13]

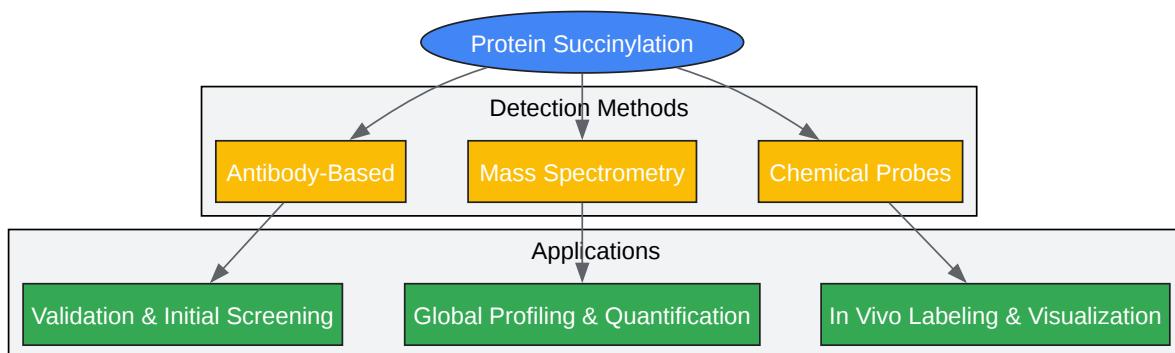

Quantitative Data Summary

The performance of different methods for detecting protein succinylation can be compared based on several quantitative metrics.

Method	Key Metrics	Typical Results	References
Western Blot	Sensitivity, Specificity	Detects overall changes in succinylation levels.	[7]
Immunoaffinity Enrichment (Agarose)	Number of Identified Sites	-	[8]
Immunoaffinity Enrichment (Magnetic Beads)	Number of Identified Sites, Specificity	~2-fold improvement in unique succinyl sites identified and over 4-fold improvement in PTM capture specificity compared to agarose beads.	[8]
LC-MS/MS (Global Proteomics)	Number of Identified Sites	Can identify thousands of succinylation sites in a single experiment (e.g., 4801 sites in 1274 proteins in ccRCC tissues).	[11]
Chemical Probes	Labeling Efficiency, Specificity	Successful labeling of lysine residues through intracellular metabolic labeling.	[13]

Signaling Pathways and Experimental Workflows


Protein succinylation is deeply integrated with cellular metabolism, particularly mitochondrial pathways.



[Click to download full resolution via product page](#)

Caption: Role of succinylation in metabolic regulation.

The general workflow for identifying succinylated proteins using mass spectrometry involves several key steps.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 4. PTM BIO [ptmbio.com]
- 5. Succinylation Proteomics Service for Lysine Succinylation Analysis | MetwareBio [metwarebio.com]
- 6. PTM BIO [ptmbio.com]
- 7. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.cn [media.cellsignal.cn]

- 9. abrf.memberclicks.net [abrf.memberclicks.net]
- 10. PTMScan® Succinyl-Lysine Motif [Succ-K] Kit | Cell Signaling Technology [cellsignal.com]
- 11. Proteomics and succinylation modification characterization in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. A chemical probe for proteomic analysis and visualization of intracellular localization of lysine-succinylated proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Chemical reporters for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Detecting Protein Succinylation: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15546241#methods-for-detecting-protein-succinylation\]](https://www.benchchem.com/product/b15546241#methods-for-detecting-protein-succinylation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com